DGAT2 Inhibitory Potency: IC50 of 5 µM in Purified Enzyme Assay vs. Structurally Similar Analogs Showing No Activity
Compound 122 inhibits human DGAT2 with an IC50 of 5 µM in a concentration-dependent manner, as measured by a conventional extraction-based in vitro DGAT assay using isotope-labeled substrates [1]. In the same study, structurally related analogs that share the isatin core but lack the distal benzyl group or the carbonyl groups in the isatin ring showed no detectable inhibition of DGAT2 activity at 10 µM [1]. This establishes that the specific substitution pattern of compound 122 is a prerequisite for DGAT2 engagement, unlike other library compounds with closely related structures.
| Evidence Dimension | DGAT2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 µM (purified DGAT2; extraction-based in vitro DGAT assay) |
| Comparator Or Baseline | Structurally related isatin analogs from the same ChemBridge library (compounds lacking distal benzyl or carbonyl groups): no inhibitory activity at 10 µM |
| Quantified Difference | >2-fold difference in potency at minimum; functional dichotomy (active vs. inactive at 10 µM) |
| Conditions | Human DGAT2 expressed in Sf-9 insect cells; conventional extraction-based in vitro DGAT assay with [14C]oleoyl-CoA; compound concentration range tested; pH 7.5, 37°C, 20 min incubation [1] |
Why This Matters
Procurement of this specific compound—rather than a generic isatin analog—is essential for achieving DGAT2 inhibition, as even closely related structures from the same screening library are functionally inert against this target.
- [1] Kim, M. O., Lee, S. U., Lee, H.-J., Choi, K., Kim, H., Lee, S., ... & Cho, S. (2013). Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity. Biological and Pharmaceutical Bulletin, 36(7), 1167–1173. DOI: 10.1248/bpb.b13-00152 View Source
